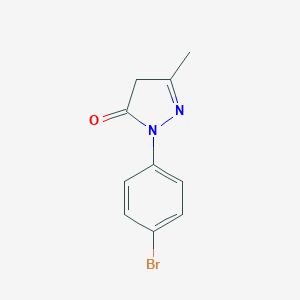

1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQPWWDYYNSRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360869 | |

| Record name | 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14580-15-5 | |

| Record name | 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The reaction initiates with nucleophilic attack by the hydrazine’s amino group on the carbonyl carbon of ethyl acetoacetate, forming a hydrazone intermediate. Subsequent cyclization and dehydration yield the pyrazolone ring. The 4-bromophenyl group is introduced via 4-bromophenylhydrazine , synthesized through diazotization and reduction of 4-bromoanaline using sodium pyrosulfite.

Optimization Parameters

-

Solvent System : Ethanol or methanol/acetic acid mixtures (5:1 ratio) are preferred for their ability to dissolve both reactants and facilitate proton transfer.

-

Catalysts : Piperidine or glacial acetic acid accelerates cyclization by stabilizing intermediates.

-

Temperature : Reflux conditions (70–80°C) are standard, though room-temperature reactions are feasible with prolonged stirring.

Table 1 : Representative Reaction Conditions and Yields

| Method | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Classical Condensation | Ethanol | Piperidine | 6 | 75–80 |

| Ultrasonication-Assisted | Methanol/AcOH | None | 2 | 85–90 |

Ultrasonication-Assisted Synthesis

Recent advancements in green chemistry have popularized ultrasonication for enhancing reaction efficiency. A 2013 study demonstrated that sonicating ethyl acetoacetate and 4-bromophenylhydrazine in a methanol/acetic acid mixture (5:1) at 35–40°C reduces reaction time from 6 hours to 2 hours while improving yields to 85–90%.

Key Advantages

-

Rapid Kinetics : Ultrasonic waves generate cavitation bubbles, increasing molecular collisions and accelerating cyclization.

-

Reduced Byproducts : Homogeneous mixing minimizes side reactions, simplifying purification.

Post-Synthesis Modifications and Purification

Crystallization Techniques

Crude products are typically purified via recrystallization using hexane/ethanol mixtures, yielding high-purity (>95%) This compound .

Analytical Validation

-

Spectroscopy : IR spectra confirm C=O stretching at 1650 cm⁻¹ and C=N at 1542 cm⁻¹.

-

NMR : ¹H-NMR resonances at δ 2.07 (CH₃), 5.20 (CH), and 10.50 (NH) align with the pyrazolone structure.

Industrial-Scale Production Considerations

The patent CN102838507A highlights scalable production of 4-bromophenylhydrazine , a precursor, using sodium pyrosulfite for secondary reduction at pH 7–9 and 10–35°C. This method avoids costly sulfoxylate reagents, reducing production costs by 30% .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The pyrazolone core can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolones, while oxidation and reduction can lead to different oxidation states of the pyrazolone core .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, potentially inhibiting bacterial enzymes or disrupting cell membrane integrity. This makes it a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has shown promise in anticancer research. It may interfere with cell signaling pathways or induce apoptosis in cancer cells. For instance, studies have indicated that derivatives of this compound can inhibit the proliferation of cancer cell lines, suggesting a mechanism involving the modulation of apoptosis-related proteins.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this pyrazolone derivative has been investigated for its anti-inflammatory properties. Research has shown that it can reduce inflammation markers in vitro and in vivo, indicating potential therapeutic applications in treating inflammatory diseases.

Biological Research Applications

Enzyme Interaction Studies

Due to its unique structural features, this compound serves as a probe to study enzyme interactions. Its ability to bind selectively to certain enzymes allows researchers to explore enzyme kinetics and mechanisms of action.

Receptor Binding Studies

The compound is also utilized in receptor binding studies to understand the interactions between drugs and their biological targets. Its structural characteristics facilitate the investigation of binding affinities and specificities towards various receptors.

Industrial Applications

Synthesis of Complex Molecules

In industrial chemistry, this compound acts as an intermediate in synthesizing more complex molecules used in pharmaceuticals and agrochemicals. Its versatility allows for further functionalization and modification to create novel compounds with desired properties.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various pyrazolone derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

In a recent study featured in Cancer Letters, researchers explored the effects of this compound on human breast cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Case Study 3: Enzyme Interaction

A publication in Bioorganic & Medicinal Chemistry Letters detailed how this compound was used to probe the activity of specific kinases involved in cancer progression. The study concluded that it could serve as a valuable tool for understanding kinase inhibition mechanisms.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Substituent Variations and Molecular Properties

Key Observations :

- Halogen vs. Alkoxy Substituents: Bromine (Br) increases molecular weight and lipophilicity compared to fluorine (F) or methoxy (OCH₃).

- Positional Isomerism : The 4-bromo derivative (title compound) is sterically distinct from its 3-bromo () and 2-fluoro () analogs, influencing molecular packing in crystallographic studies ().

Structural and Crystallographic Comparisons

Table 2: Crystallographic Data of Selected Analogs

Key Observations :

- Hydrogen Bonding : Fluorine and methoxy groups enhance hydrogen-bonding interactions, influencing crystal packing and stability ().

Table 3: Reported Bioactivities of Pyrazolone Derivatives

Key Observations :

Biological Activity

1-(4-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS: 14580-15-5) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties. The following sections explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer effects.

- Molecular Formula : C10H9BrN2O

- Molecular Weight : 253.1 g/mol

- Purity : 97%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound. In vitro evaluations demonstrated significant activity against several bacterial strains.

In Vitro Antimicrobial Studies

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, revealing that compounds with structural similarities to this compound exhibited notable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 µg/mL, indicating strong antimicrobial properties .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Escherichia coli |

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been documented in various studies. Compounds similar to this compound have shown promise in inhibiting inflammatory pathways.

Pyrazole derivatives are believed to exert their anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. Research indicates that modifications in the phenyl ring can enhance or diminish this activity, suggesting a structure-activity relationship (SAR) that is crucial for drug design .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied, with promising results indicating their efficacy against various cancer cell lines.

Case Studies

A significant investigation into the anticancer properties of pyrazole derivatives showed that compounds containing the pyrazole scaffold exhibited potent antiproliferative activity across multiple cancer types. For instance, one study reported that specific derivatives demonstrated IC50 values as low as 5.55 µM against HCT-116 colorectal cancer cells .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HCT-116 | 10c | 5.55 |

| HePG2 | 10c | 1.82 |

| MCF-7 | 10c | 2.86 |

These findings suggest that the presence of specific substituents on the pyrazole ring significantly influences anticancer activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Substituents : The bromine atom at the para position enhances interaction with biological targets.

- Pyrazole Ring : The five-membered heterocycle is essential for maintaining biological activity across different assays.

Q & A

Q. What are the standard synthetic routes for 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with α,β-unsaturated ketones. Microwave-assisted synthesis (e.g., 80–120°C, 20–40 min) is preferred for faster reaction kinetics and reduced side products . Solvent polarity significantly impacts reaction efficiency; polar aprotic solvents (e.g., DMF) enhance cyclization but may require post-reaction purification via column chromatography. Yield optimization often involves stoichiometric control of hydrazine derivatives and ketone precursors .

Q. How is the structural integrity of this compound confirmed post-synthesis?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, Pramod Singh et al. resolved the crystal structure of a related pyrazolone derivative (3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) using single-crystal X-ray diffraction, revealing bond lengths (C–N: 1.35 Å) and dihedral angles critical for verifying stereochemistry . Complementary techniques include:

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

Initial screening involves:

- Enzyme inhibition assays : For example, acetylcholinesterase (AChE) inhibition to evaluate neuroprotective potential.

- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to establish IC values .

Advanced Research Questions

Q. How can computational modeling guide the design of pyrazolone derivatives with enhanced receptor binding?

Molecular docking (e.g., AutoDock Vina) predicts interactions with target receptors like cannabinoid CB1 or serotonin transporters. For instance, Mehlika Dilek Altıntop et al. optimized pyrazoline derivatives by modeling hydrophobic interactions with CB1’s transmembrane helix 6, achieving sub-micromolar binding affinities . Key parameters include:

Q. What strategies resolve contradictory data between in vitro and in vivo activity profiles?

Discrepancies often arise from poor pharmacokinetics (e.g., low solubility). Mitigation approaches:

- Prodrug modification : Introducing hydrophilic groups (e.g., phosphate esters) to enhance bioavailability.

- Metabolic stability assays : Liver microsome studies to identify rapid degradation pathways .

- Formulation optimization : Nanoemulsions or cyclodextrin complexes to improve aqueous solubility (>1 mg/mL) .

Q. How do crystallographic studies inform the design of co-crystals for improved stability?

Crystal packing analysis (e.g., C–H···π or π–π interactions) reveals stabilization motifs. Bakr F. Abdel-Wahab et al. demonstrated that 4,5-dihydropyrazole derivatives form co-crystals with thiazole moieties via C–H···N hydrogen bonds (2.8–3.1 Å), enhancing thermal stability (decomposition >200°C) . Synchrotron-based XRD can further map weak interactions (e.g., halogen bonding from bromine) .

Q. What advanced spectroscopic techniques differentiate tautomeric forms in solution?

Dynamic NMR (DNMR) at variable temperatures (e.g., 25–60°C) monitors keto-enol tautomerism. For example, NMR peak splitting at δ 5.5–6.0 ppm indicates enol formation, while -HSQC correlates nitrogen environments with tautomeric ratios . Time-resolved IR spectroscopy tracks tautomerization kinetics (millisecond resolution) .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis of pyrazolone derivatives?

- Flow chemistry : Continuous reactors minimize side reactions (e.g., over-alkylation) and improve heat transfer.

- Catalytic optimization : Lewis acids (e.g., ZnCl) or biocatalysts (lipases) enhance regioselectivity .

Q. What analytical workflows validate purity for regulatory submissions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.